N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached.
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the imidazole ring and the chlorophenyl group. The imidazole ring is a planar five-membered ring, which includes two nitrogen atoms .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature, meaning they can act as both acids and bases .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of the chlorophenyl group may alter these properties.Scientific Research Applications
Synthesis Methods
- The use of ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), in the synthesis of imidazole derivatives has been reported. This method offers advantages like high yields and simplicity, without the need for harmful catalysts (Zang et al., 2010).
Catalytic Applications
- Imidazole-based ionic liquids have been found to modulate the electrochemical reduction of carbon dioxide, highlighting their potential as catalysts (Sun et al., 2014).
Biological Activities
- Imidazole-dioxolane compounds have been synthesized and evaluated as selective inhibitors of heme oxygenase, an enzyme involved in various physiological processes (Vlahakis et al., 2006).
Chemical Reactions
- A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via oxirane rearrangement has been developed, showcasing the versatility of these compounds in organic synthesis (Mamedov et al., 2016).
Protein Interaction
- N-Ethyl-5-phenylisoxazolium-3′-sulfonate has been studied for its interaction with nucleophilic side chains of proteins, suggesting potential applications in biochemistry and molecular biology (Llamas et al., 1986).
Drug Development
- Imidazole-based compounds have been investigated as potential drug candidates, especially in the development of inhibitors targeting specific biological pathways (Rahman et al., 2008).
Material Science
- Ionic liquids containing imidazole derivatives have been studied for their impact on the corrosion behavior and electrodeposition of metal alloys, revealing their significance in materials science (Omar et al., 2020).
Mechanism of Action
Target of action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Biochemical pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Future Directions
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-10-16-6-8-19(10)9-7-17-13(20)14(21)18-12-5-3-2-4-11(12)15/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUDOCOKFCUZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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